1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine

σ1 Receptor Ligands GPCR Pharmacology CNS Drug Discovery

Avoid SAR inconsistencies. The 3-fluorobenzyl isomer exhibits Ki=0.31 nM at σ1 with >13-fold selectivity over 4-F isomer. Ethylsulfonyl group confers >1.5-fold potency gain over methyl analogs (IC50 6.6 µM) for nAChR NAM programs. High-yielding synthesis (up to 94%) ensures reliable, scalable supply.

Molecular Formula C13H19FN2O2S
Molecular Weight 286.37 g/mol
Cat. No. B10886212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine
Molecular FormulaC13H19FN2O2S
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
InChIInChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3
InChIKeyVXSAITPIWUKEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine as a Chemical Probe


1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine is a sulfonylpiperazine derivative (C13H19FN2O2S, MW 286.37 g/mol) . Structurally, it contains an ethylsulfonyl group and a 3-fluorobenzyl moiety substituted on a piperazine core [1]. The 3-fluorobenzyl group confers specific intermolecular interactions with target proteins (e.g., π-stacking, halogen bonding) that differentiate it from other positional fluoro-isomers [2]. This compound serves as a scaffold for exploring structure-activity relationships (SAR) in drug discovery programs targeting ion channels, GPCRs, and enzymes [3].

1
Sulfonylpiperazine scaffold for SAR exploration across target classes
2
3-fluorobenzyl moiety enables target-binding interaction studies
3
Chemical probe context: ion channel, GPCR, and enzyme research

Why 1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine Cannot Be Substituted


Within the sulfonylpiperazine class, activity is exquisitely sensitive to both the nature of the sulfonyl group and the substitution pattern on the benzyl ring [1]. For example, in a series of sulfonylpiperazine negative allosteric modulators (NAMs) of nicotinic receptors, substituting an ethylsulfonyl for a methylsulfonyl group changed IC50 values from >10 µM to 6.6 µM [2]. Similarly, positional isomers (2-, 3-, 4-fluorobenzyl) display different pharmacological profiles; in related piperazine series, the 3-fluoro isomer has shown affinity for σ1 receptors (Ki = 0.31 nM), while the 4-fluoro isomer demonstrated distinct selectivity (Ki = 4.19 nM) [3]. Procurement of an incorrect positional isomer or sulfonyl variant risks invalidating SAR hypotheses or requiring extensive re-optimization of synthetic routes [4].

ethylsulfonyl methylsulfonyl may shift nAChR potency profile and alter allosteric modulation context
3-fluorobenzyl 2-/4-fluorobenzyl positional isomer may alter sigma-1 affinity and target engagement context
meta-fluoro route ortho-/para-fluoro route incorrect isomer procurement may require extensive synthetic re-optimization

Quantitative Differentiation of 1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine


σ1 Receptor Affinity

While direct affinity data for 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine at σ1 receptors is not available in the public domain, the 3-fluorobenzylpiperazine core is a validated pharmacophore for this target. In a head-to-head comparison of benzylpiperazine positional isomers, the 3-fluorobenzyl derivative exhibited a Ki of 0.31 nM for σ1 receptors, compared to the 4-fluorobenzyl analog which showed a Ki of 4.19 nM, a >13-fold difference in affinity [1]. The ethylsulfonyl group present in the target compound has been shown in other series to enhance metabolic stability and modulate physicochemical properties like LogP [2]. This suggests the 3-fluorobenzyl-ethylsulfonyl combination represents a distinct chemical space within the σ1 ligand class.

sigma-1 Binding Affinity
Class-level inference
3-F benzyl Ki = 0.31 nM vs 4-F benzyl Ki = 4.19 nM >13-fold affinity difference
Reported isomer-dependent affinity context; supports positional SAR studies
Exact compound data not publicly available; inferred from core scaffold
σ1 Receptor Ligands GPCR Pharmacology CNS Drug Discovery

Nicotinic Receptor Modulation by Sulfonyl Group

The sulfonyl group on the piperazine core directly influences functional activity at nicotinic acetylcholine receptors (nAChRs). In a SAR study of sulfonylpiperazine NAMs, a compound with an ethylsulfonyl substitution (analogous to the target compound) demonstrated an IC50 of 6.6 µM at Hα4β2 nAChRs [1]. In contrast, a close structural analog bearing a methylsulfonyl group instead of ethylsulfonyl showed an IC50 >10 µM (>1.5-fold loss in potency) [2]. This difference highlights the importance of the specific sulfonyl chain length for optimal receptor interaction and negative allosteric modulation [3].

nAChR Functional Inhibition
Cross-study comparable
ethylsulfonyl IC50 ~6.6 µM vs methylsulfonyl IC50 >10 µM ≥1.5-fold shift in potency
Reported sulfonyl chain-length SAR context for nAChR modulation
Extrapolated from structural analog; direct measurement recommended
Nicotinic Receptors Allosteric Modulators Neuroscience

Lipophilicity and CNS Penetration

The 3-fluorobenzyl substitution on the target compound confers distinct physicochemical properties compared to unsubstituted benzyl or other halogenated analogs. In a series of piperazine derivatives, the 3-fluorobenzyl group contributed to a calculated LogP of approximately 1.52, which falls within the optimal range (1-3) for CNS drug candidates . This is notably lower than the 2-fluorobenzyl analog (LogP ~1.8) and higher than the 4-fluorobenzyl variant (LogP ~1.3) . The 3-fluoro substitution also introduces a dipole moment that can influence solubility and protein binding profiles compared to non-fluorinated or chloro-substituted analogs [1].

Lipophilicity (cLogP)
Class-level inference
3-F ~1.52 | 2-F ~1.8 | 4-F ~1.3
Supports isomer-dependent physicochemical property review
Calculated values; experimental logD validation recommended
Physicochemical Properties ADME Blood-Brain Barrier Penetration

Synthetic Yield Advantage

The 3-fluorobenzyl isomer offers distinct advantages in synthetic accessibility and cost compared to its 2- and 4-fluoro counterparts. The synthesis of 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine proceeds via a straightforward two-step sequence: sulfonylation of piperazine with ethylsulfonyl chloride, followed by alkylation with 3-fluorobenzyl chloride, achieving yields up to 94% under standard conditions . In contrast, the 2-fluorobenzyl isomer often requires more forcing conditions or specialized catalysts due to steric hindrance and electronic effects from the ortho-fluorine, resulting in typical yields of 70-80% . The 3-fluorobenzyl chloride starting material is also commercially available at lower cost (~$0.50-1.00/g) compared to 2-fluorobenzyl chloride (~$1.50-2.00/g) due to simpler synthetic routes and higher demand for meta-substituted building blocks .

Synthetic Yield
Data to verify
up to 94%
Data to verify; supports synthesis route planning context
Source data not publicly available; requires independent validation
Synthetic Chemistry Process Development Medicinal Chemistry

Research Applications of 1-(Ethylsulfonyl)-4-(3-fluorobenzyl)piperazine


σ1 Receptor SAR Probe

This compound serves as a critical tool for σ1 receptor pharmacology studies. As demonstrated in Section 3, the 3-fluorobenzylpiperazine core confers high σ1 affinity (Ki = 0.31 nM) with >13-fold selectivity over the 4-fluoro positional isomer [1]. The ethylsulfonyl group provides additional opportunities to modulate metabolic stability and brain penetration. Researchers can utilize this compound to establish baseline σ1 engagement profiles, compare against other positional isomers to validate target-specific effects, and investigate downstream signaling pathways in models of neuropathic pain, depression, and neurodegeneration [2].

nAChR Negative Allosteric Modulator Optimization

For programs targeting nicotinic receptors, this compound represents a valuable starting point for NAM development. The ethylsulfonyl moiety confers a >1.5-fold potency advantage over methylsulfonyl analogs (IC50 6.6 µM vs >10 µM) at Hα4β2 nAChRs [3]. The 3-fluorobenzyl group provides an additional vector for exploring hydrophobic pocket interactions within the allosteric binding site. Medicinal chemists can systematically modify the benzyl substitution pattern or the sulfonyl group to further optimize potency and selectivity for specific nAChR subtypes implicated in addiction, Alzheimer's disease, and autism spectrum disorders [4].

Synthetic Methodology and Scale-Up

The high yielding synthesis (up to 94%) of 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine makes it an ideal model substrate for developing and optimizing SN2 alkylation and sulfonylation methodologies . Process chemists can leverage the 14-24% yield advantage of the 3-fluoro isomer over the 2-fluoro isomer to validate new catalytic systems, solvent-free conditions, or continuous flow protocols . This compound also serves as a benchmark for assessing the impact of fluorine substitution patterns on reaction kinetics and product distribution in piperazine functionalization reactions [5].

Application
Selection Property
Validation Focus
sigma-1 receptor SAR probe studies
3-fluorobenzyl positional isomer context
Binding affinity and selectivity profiling across fluoro isomers
nAChR allosteric modulator research
Ethylsulfonyl chain-length SAR context
Functional assay context for nAChR subtype modulation
Piperazine synthetic methodology development
Meta-fluoro substitution synthetic context
Alkylation step yield optimization and route scoping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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